molecular formula C12H9F2NO2S B14866758 Ethyl 4-(3,5-difluorophenyl)thiazole-2-carboxylate

Ethyl 4-(3,5-difluorophenyl)thiazole-2-carboxylate

Cat. No.: B14866758
M. Wt: 269.27 g/mol
InChI Key: BLTIOCOELZJEIY-UHFFFAOYSA-N
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Description

4-(3,5-DIFLUORO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a difluorophenyl group attached to the thiazole ring, along with a carboxylic acid ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-DIFLUORO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone. The reaction is usually carried out under reflux conditions in the presence of a base, such as potassium carbonate, in a polar solvent like ethanol.

  • Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a difluorobenzene derivative with a suitable nucleophile, such as a thiazole intermediate, under basic conditions.

  • Esterification: : The carboxylic acid group can be esterified using an alcohol, such as ethanol, in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of 4-(3,5-DIFLUORO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-DIFLUORO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted thiazole derivatives with various functional groups replacing the difluorophenyl group.

Scientific Research Applications

4-(3,5-DIFLUORO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(3,5-DIFLUORO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylthiazole-2-carboxylic acid ethyl ester: Lacks the difluorophenyl group, resulting in different chemical and biological properties.

    4-(3,5-Dichloro-phenyl)-thiazole-2-carboxylic acid ethyl ester: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and biological activity.

Uniqueness

4-(3,5-DIFLUORO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H9F2NO2S

Molecular Weight

269.27 g/mol

IUPAC Name

ethyl 4-(3,5-difluorophenyl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C12H9F2NO2S/c1-2-17-12(16)11-15-10(6-18-11)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3

InChI Key

BLTIOCOELZJEIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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